molecular formula C11H14N2O3 B2498729 ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate CAS No. 32078-87-8

ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate

Cat. No.: B2498729
CAS No.: 32078-87-8
M. Wt: 222.244
InChI Key: BTITZAFSVMCDAM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated cinnoline core. Its molecular formula is C₁₂H₁₄N₂O₃, with a molar mass of 234.25 g/mol . Key physicochemical properties include a boiling point of 471.1°C and a flash point of 238.7°C, indicating high thermal stability . The compound is commercially available in varying quantities (e.g., 50 mg to 5 g) at prices ranging from €516 to €3,578, reflecting its use as a specialized building block in medicinal and organic chemistry .

Structurally, the molecule comprises a six-membered cinnoline ring fused with a partially saturated cyclohexene moiety, esterified at the 4-position with an ethyl carboxylate group. This configuration imparts unique electronic and steric properties, making it a scaffold of interest for drug discovery and material science.

Properties

IUPAC Name

ethyl 3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)12-13-10(9)14/h2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTITZAFSVMCDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Hexahydroquinoline Derivatives

  • Substituent Effects : Bulky groups at the 3rd and 7th positions (e.g., methyl or trifluoromethyl) enhance biological activity. For instance, the 4-difluoromethoxyphenyl analog (compound 3b in ) exhibits inhibitory effects on protein targets due to improved hydrophobic interactions .
  • Electronic Modifications : Introduction of electron-withdrawing groups (e.g., difluoromethoxy in ) increases metabolic stability compared to methoxy or hydroxy analogs .

Cinnoline vs. Imidazo-Pyrazine Cores

  • Thermal Stability: Ethyl 3-oxo-hexahydrocinnoline-4-carboxylate has a higher boiling point (471.1°C) than imidazo-pyrazine analogs (~300–400°C estimated), attributed to extended π-conjugation .

Biological Activity

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate (CAS No. 32078-87-8) is a compound belonging to the hexahydrocinnoline class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₃
Molecular Weight222.244 g/mol
CAS Number32078-87-8
StructureChemical Structure

The compound features a bicyclic structure with a saturated ring system and contains a carboxylate functional group and a keto group, which contribute to its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds in the hexahydrocinnoline class exhibit antimicrobial properties. This compound has shown potential against various bacterial strains. In vitro assays demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Antioxidant Properties

Research has suggested that this compound possesses significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results indicated a dose-dependent increase in antioxidant capacity.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological mechanisms underlying the activities of this compound are still under investigation. Preliminary studies have utilized molecular docking simulations to explore its binding affinity to various biological targets:

Target ProteinBinding Affinity (kcal/mol)
Cyclooxygenase (COX)-9.2
Lipoxygenase-8.5
Protein Kinase C-7.9

These interactions suggest that the compound may modulate enzyme activity involved in inflammatory pathways and cellular signaling.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of ethyl 3-oxo derivatives against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
  • Antioxidant Activity : In a research conducted by Phytotherapy Research, ethyl 3-oxo derivatives were tested for their antioxidant capacity using various assays including ABTS and FRAP. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Inflammation Model : An animal study reported in Inflammation Research assessed the anti-inflammatory effects of ethyl 3-oxo derivatives in carrageenan-induced paw edema models. The treated group showed a reduction in paw swelling by approximately 50% compared to the control group.

Q & A

Q. What are the established synthetic routes for ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate?

The compound is typically synthesized via multi-step procedures involving cyclocondensation reactions. For example, Knoevenagel condensation followed by cyclization with hydrazine derivatives is a common approach. Key reagents include ethyl acetoacetate, hydrazine hydrate, and substituted aldehydes under reflux in polar aprotic solvents like DMF or ethanol. Reaction conditions (e.g., temperature, catalyst selection) significantly influence yield and purity .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallographic data reveal bond lengths (e.g., C=O at ~1.22 Å) and angles (e.g., N–C–C=O torsion angles of ~118°), confirming the hexahydrocinnoline core. For example, a related derivative showed a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 9.68 Å, b = 18.24 Å, and c = 12.21 Å .

Q. What functional groups dominate the compound’s reactivity?

The carbonyl (C=O) and ester (COOEt) groups are critical for reactivity. The carbonyl participates in nucleophilic additions, while the ester group enables hydrolysis or transesterification. Substituents on the heterocyclic ring (e.g., methyl groups) introduce steric effects, as seen in analogs with reduced reactivity at hindered positions .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Systematic screening of catalysts (e.g., Fe₃O₄@SiO₂ nanoparticles) and solvents (e.g., ethanol vs. THF) improves efficiency. For instance, using 10 mol% of a urea–benzoic acid functionalized magnetic catalyst increased yields of hexahydroquinoline derivatives to >85% under mild conditions (60°C, 4 h) .

Q. How do electronic and steric factors influence regioselectivity in substitution reactions?

Electron-withdrawing substituents (e.g., halogens) on the pyridine ring enhance electrophilic aromatic substitution at the para position, while bulky groups (e.g., trimethyl) hinder reactions at sterically crowded sites. Computational studies (e.g., DFT) can predict reactive hotspots by analyzing frontier molecular orbitals .

Q. What methodologies address contradictions in crystallographic data interpretation?

Discrepancies in bond lengths or angles may arise from twinning or disorder. Refinement using SHELXL (with Hirshfeld atom refinement) and validation tools like PLATON ensure accuracy. For example, hydrogen bonding patterns (e.g., C–H···O interactions with D···A distances of 2.45–2.70 Å) must align with crystallographic symmetry codes .

Q. How can computational modeling predict the compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) and pharmacophore mapping identify potential targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. ADMET predictions (e.g., LogP ~2.5) assess pharmacokinetic suitability, while QSAR models correlate structural features (e.g., substituent electronegativity) with antimicrobial IC₅₀ values .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring reveal degradation pathways. The ester group is prone to hydrolysis in acidic conditions, while the hexahydrocinnoline core remains intact up to 200°C (per TGA data) .

Q. How do intermolecular interactions affect crystallization outcomes?

Graph set analysis (e.g., R₂²(8) motifs) identifies dominant hydrogen-bonding networks. For example, C–H···O interactions (D···A = 3.36–3.57 Å) and π-π stacking (centroid distances ~3.8 Å) stabilize crystal packing, as observed in P2₁/n space group derivatives .

Q. What strategies resolve spectral data conflicts (e.g., NMR vs. XRD)?

Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting, while XRD provides static solid-state data. Comparing experimental ¹³C NMR shifts (e.g., δ ~167 ppm for ester carbonyls) with DFT-calculated values validates conformational flexibility .

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